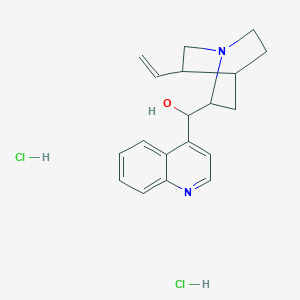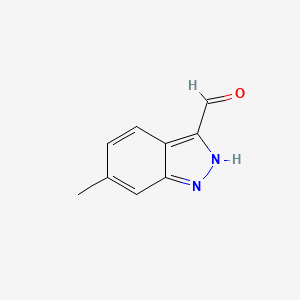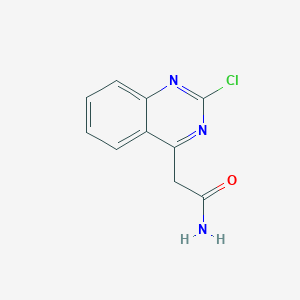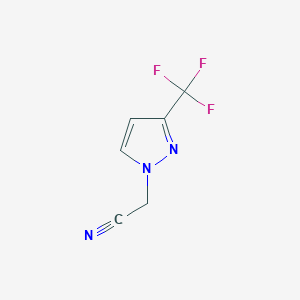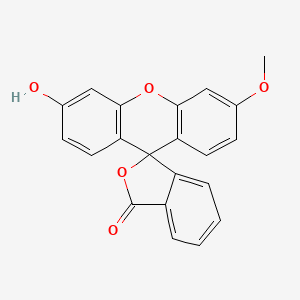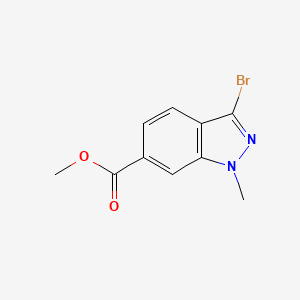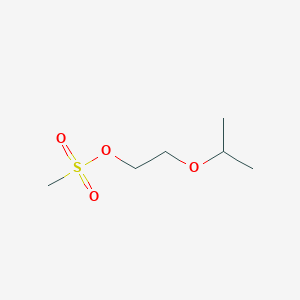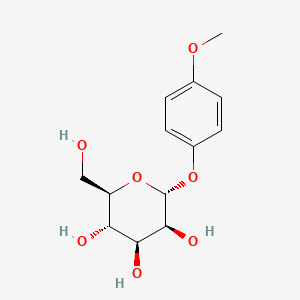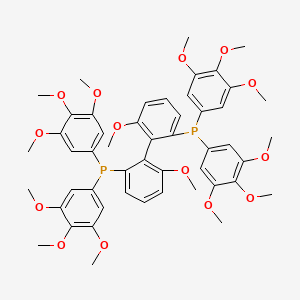
(R)-3,4,5-MeO-MeOBIPHEP
Overview
Description
(R)-3,4,5-MeO-MeOBIPHEP is a novel synthetic compound belonging to the class of substituted phenethylamines. It is a structural analog of the well-known psychedelic compound 3,4-methylenedioxy-N-methylamphetamine (MDMA). The compound has been studied in the laboratory setting and has shown potential applications in scientific research.
Scientific Research Applications
Palladium-Catalyzed Synthesis
- Enantioselective Alkoxycarbonylation: (R)-3,4,5-MeO-MeOBIPHEP has been used as an efficient chiral ligand in the palladium-catalyzed enantioselective synthesis of 2,3-allenoates from racemic propargylic carbonates, achieving high chirality transfer efficiency with up to 98% ee (enantioselectivity) (Zhang & Ma, 2017).
Rhodium-Catalyzed Reactions
- Asymmetric 1,4-Addition: (R)-3,4,5-MeO-MeOBIPHEP analogues have been employed in Rh-catalyzed asymmetric 1,4-addition reactions, leading to high yields and enantioselectivity in the synthesis of succinimide derivatives and arylated cyclic ketones (Le Boucher d'Herouville et al., 2011).
Gold-Catalyzed Reactions
- Dynamic Kinetic Enantioselective Hydroamination: In gold(I)-catalyzed reactions, (R)-3,4,5-MeO-MeOBIPHEP has been utilized to achieve high enantioselectivity in the intramolecular hydroamination of allenes, indicating its effectiveness in gold-catalyzed enantioselective synthesis (Zhang, Bender, & Widenhoefer, 2007).
Platinum-Catalyzed Hydroarylation
- Intramolecular Asymmetric Hydroarylation: The compound has been successfully used in platinum-catalyzed intramolecular asymmetric hydroarylation of unactivated alkenes with indoles, achieving up to 90% enantioselectivity (Han & Widenhoefer, 2006).
Synthesis of Atropisomeric Chiral Ligands
- MeOBIPHEP Analogues Synthesis: (R)-3,4,5-MeO-MeOBIPHEP has been synthesized as an atropisomeric chiral ligand for various catalytic applications, including Pd-catalyzed P–C coupling and asymmetric Rh-catalyzed C–C bond formations in water (Leseurre et al., 2015).
Asymmetric Synthesis Applications
- Conjugate Addition for Chiral Thioflavanones: Its application in Rh(COD)Cl2/(R)-3,4,5-MeO-MeOBIPHEP catalyzed synthesis demonstratesits efficiency in producing chiral thioflavanones, overcoming challenges such as catalyst poisoning and substrate inertness, and achieving high yields and enantioselectivity (Meng, Jin, & Wang, 2016).
Catalysis in Water
- Au-Catalyzed Hydroxy- and Alkoxycyclization: This compound has been used in a Au(III)/chiral ligand system for hydroxycyclization reactions of 1,6-enynes in water, showing high enantiomeric excesses depending on the substrate/nucleophile combination (Chao et al., 2009).
Applications in Asymmetric Synthesis
- Asymmetric Synthesis of Bicyclo[4.1.0]heptene Derivatives: Employing a chiral cationic Au(I) catalyst system including (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP, the compound has been used for the enantioselective synthesis of functionalized bicyclo[4.1.0]heptene derivatives with high enantiomeric excesses (Chao, Beltrami, Toullec, & Michelet, 2009).
Applications in Pharmaceutical Synthesis
- Practical Asymmetric Synthesis of CCR5 Receptor Antagonist: In a practical asymmetric synthesis of a CCR5 receptor antagonist, (R)-MeOBIPHEP was used as a ligand in a ruthenium-catalyzed asymmetric reductive amination process (Huang, O'Brien, Thai, & Cooper, 2010).
properties
IUPAC Name |
[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCMGMXFWZWFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618267 | |
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
942.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4,5-MeO-MeOBIPHEP | |
CAS RN |
256390-47-3 | |
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



